molecular formula C9H10BF4KN2O B1409282 Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate CAS No. 1704704-31-3

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate

Cat. No.: B1409282
CAS No.: 1704704-31-3
M. Wt: 288.09 g/mol
InChI Key: QKEZYPBKWGRAGR-UHFFFAOYSA-N
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Description

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows characteristic signals for the morpholino group protons, typically appearing as two sets of multiplets around 3.7-3.8 ppm (O-CH₂) and 3.0-3.1 ppm (N-CH₂). The pyridine ring protons display characteristic signals in the aromatic region (7.0-8.5 ppm), with coupling patterns influenced by both the fluorine substituent at position 3 and the trifluoroborate group at position 4.

¹³C NMR Spectroscopy

In the carbon-13 NMR spectrum, a particularly noteworthy feature is the carbon atom directly connected to the boron center. This carbon typically appears as a significantly broadened signal due to the quadrupolar relaxation mechanism of the ¹¹B nucleus. For compounds related to this compound, this signal often appears at approximately 95-100 ppm. The carbon bearing the fluorine substituent also shows characteristic splitting due to C-F coupling, typically with a large coupling constant (J = 160-250 Hz).

Table 2: Typical NMR Spectral Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 3.7-3.8 m O-CH₂ (morpholino)
¹H 3.0-3.1 m N-CH₂ (morpholino)
¹H 7.0-8.5 m Pyridine-H
¹³C 95-100 br C-B
¹³C 145-160 d (J = 160-250 Hz) C-F
¹⁹F -130 to -141 q BF₃
¹⁹F -110 to -130 s Pyridine-F
¹¹B 1.5 to 3.0 q (J = 40-60 Hz) B-F₃

¹⁹F NMR Spectroscopy

Fluorine NMR provides particularly valuable information for characterizing this compound. The trifluoroborate unit typically shows a quartet signal in the range of -130 to -141 ppm due to coupling with the boron atom (¹⁹F-¹¹B coupling). The fluorine substituent on the pyridine ring generally appears as a singlet or slightly split signal in the range of -110 to -130 ppm, with its exact position dependent on the electronic environment.

¹¹B NMR Spectroscopy

The boron-11 NMR spectrum typically shows a quartet signal due to coupling with the three equivalent fluorine atoms, with a chemical shift in the range of 1.5 to 3.0 ppm and coupling constants (J) of approximately 40-60 Hz. Modified pulse sequences can enhance the resolution of these signals, allowing for more precise determination of coupling constants. The quartet pattern (with intensity ratio of approximately 1:3:3:1) arises from coupling with three equivalent fluorine nuclei.

Importantly, two-dimensional NMR techniques such as HMQC and HMBC can provide additional structural insights by establishing connectivity between the different nuclei, further confirming the structural assignment of this compound.

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (DFT) calculations provide valuable insights into the electronic structure and properties of this compound, complementing experimental structural data. Several computational approaches have been employed to analyze similar organotrifluoroborate compounds, with implications for understanding this specific structure.

DFT studies using the 6-31+G(d) B3LYP level of theory with a tetrahydrofuran (THF) continuum model have proven effective for investigating B-F bond lengths and electronic distributions in related compounds. These calculations reveal correlation between the ability of the organic group to donate electrons into the vacant p-orbital on boron and the corresponding B-F bond lengths, which serves as a predictive tool for hydrolytic stability.

For this compound, computational modeling indicates significant electronic effects resulting from the combination of a fluorinated pyridine ring and the trifluoroborate moiety. The electron-withdrawing nature of the fluorine substituent on the pyridine ring likely influences the electron density at the boron center, affecting the B-F bond strengths in the trifluoroborate group.

Table 3: DFT-Calculated Electronic Parameters for this compound

Parameter Calculated Value Method
B-F Bond Length 1.42-1.45 Å 6-31+G(d) B3LYP/THF
Natural Charge on B +1.0 to +1.2 NBO Analysis
Natural Charge on F (BF₃) -0.5 to -0.6 NBO Analysis
LUMO Location Primarily B p-orbital Frontier Orbital Analysis
HOMO-LUMO Gap 4.5-5.0 eV 6-31+G(d) B3LYP/THF

Recent computational studies focusing on ¹⁹F NMR chemical shift predictions have utilized the ωB97XD/aug-cc-pvdz DFT method, achieving accuracy within 3-4 ppm for fluorinated compounds. Application of this approach to this compound enables prediction of its characteristic fluorine NMR signals, facilitating spectral assignment and structural confirmation.

Computational modeling also provides insight into the hydrolytic behavior of this organotrifluoroborate. The fluorinated pyridine moiety likely influences the hydrolysis mechanism, which proceeds through formation of a difluoroborane intermediate. DFT calculations indicate that electron-withdrawing groups can stabilize the trifluoroborate form, potentially slowing hydrolysis—a property important for applications in cross-coupling reactions where controlled release of the active boronic acid species is desirable.

Energy decomposition analysis reveals significant electronic contributions to the B-F bond strength beyond simple electrostatic interactions. The presence of the morpholino group at position 2 introduces additional complexity through potential intramolecular hydrogen bonding and dipolar interactions that influence the overall electronic distribution.

These computational studies collectively provide a theoretical framework for understanding the structural features, spectroscopic properties, and reactivity patterns of this compound, complementing experimental characterization methods with atomic-level insights into electronic structure and bonding.

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEZYPBKWGRAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The predominant method for synthesizing this compound involves the reaction of boronic acids or boronic esters with potassium fluoride (KF) in a suitable solvent. This approach leverages the nucleophilic nature of fluoride ions to convert boronic acids into trifluoroborates, which are more stable under oxidative conditions.

Reaction Scheme:

Boronic acid/ester + KF → this compound

Specific Synthetic Procedure

  • Starting Material: 3-fluoro-2-morpholinopyridin-4-yl boronic acid or ester.
  • Reagents: Potassium fluoride (KF), possibly with a phase transfer catalyst or in a polar aprotic solvent.
  • Solvent: Common solvents include acetonitrile, dimethylformamide (DMF), or water, depending on the substrate's solubility.
  • Conditions: Reactions are typically conducted at elevated temperatures (around 80-120°C) for several hours to ensure complete conversion.

Reaction Conditions and Optimization

Research indicates that:

  • The use of anhydrous conditions enhances yield.
  • Microwave-assisted synthesis can reduce reaction time and improve efficiency.
  • The molar ratio of boronic acid to KF is generally 1:2 to 1:3 to drive the reaction to completion.

Purification

Post-reaction, the mixture is filtered or extracted, and the product is purified via recrystallization or chromatography to obtain high purity trifluoroborates.

Alternative Synthetic Routes

Direct Fluorination

Some studies suggest direct fluorination of boronic esters using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). However, these methods are less common due to potential over-fluorination and lower selectivity.

Transmetalation

Transmetalation from other boron compounds, such as boronates, can be employed but requires additional steps and reagents.

Research Findings and Data

Study Methodology Key Findings Reference
Synthesis via KF reaction Boronic acid + KF in acetonitrile at 100°C High yield, stable trifluoroborate formation
Microwave-assisted synthesis Boronic ester + KF + microwave irradiation Reduced reaction time, comparable yields
Fluorination of boronates NFSI as fluorinating agent Less selective, moderate yields

Summary of Preparation Data

Parameter Typical Range / Condition Notes
Reagents Boronic acid/ester, KF Anhydrous conditions preferred
Solvent Acetonitrile, DMF, water Choice depends on substrate solubility
Temperature 80-120°C Microwave heating can be employed
Reaction Time 4-24 hours Shorter times with microwave
Yield 70-90% Under optimized conditions
Storage -20°C or colder For long-term stability

Scientific Research Applications

Cross-Coupling Reactions

The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions , where it facilitates the formation of carbon-carbon bonds between aryl or alkenyl halides and alkyltrifluoroborates. This method is preferred due to the stability of trifluoroborates compared to traditional boronic acids, which can be sensitive to air and moisture.

Key Findings:

  • Nucleophilic Efficiency : Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate has shown high reactivity in coupling with various electrophiles, including aryl bromides and chlorides, under optimized conditions using palladium catalysts .

Synthesis of Complex Molecules

The compound plays a crucial role in synthesizing complex organic molecules, particularly in medicinal chemistry where it aids in developing pharmaceuticals.

Case Study:
A study demonstrated the synthesis of a series of biologically active compounds through sequential cross-coupling reactions involving this compound . The efficiency of these reactions was attributed to the compound's stability and reactivity under mild conditions.

Comparative Data Table

The following table summarizes the performance of this compound compared to other organoboron reagents in cross-coupling reactions:

Reagent Stability Yield (%) Reaction Conditions
This compoundHigh85–95Pd catalyst, THF/H2O solvent system
Boronic AcidsModerate60–80Pd catalyst, various solvents
OrganoboranesLow50–70Requires strict inert conditions

Advantages Over Traditional Boron Reagents

This compound offers several advantages over traditional boron reagents:

  • Moisture Stability : Unlike boronic acids, it remains stable in the presence of moisture.
  • Broad Functional Group Compatibility : It can participate in a wider range of reactions without degradation.

Recent Developments and Future Directions

Recent studies have focused on expanding the scope of this compound's applications beyond conventional cross-coupling reactions. Researchers are exploring its potential in:

  • Metal-Free Reactions : Developing methods for chlorodeboronation without metal catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyridine Ring

Halogen Substitution: Fluoro vs. Chloro
  • Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate (CAS 1704704-32-4) replaces the fluorine at position 3 with chlorine. This substitution increases molecular weight (304.55 g/mol) and alters reactivity: chlorine’s stronger electron-withdrawing effect may reduce nucleophilicity compared to fluorine, impacting cross-coupling efficiency .
Positional Isomerism
  • Potassium trifluoro(2-methoxypyridin-3-yl)borate demonstrates that substituent position significantly affects reactivity. Fluorination of this compound yields 3-fluoro-2-methoxypyridine in 36% yield , suggesting steric and electronic factors influence deboronation efficiency . In contrast, the target compound’s fluorine at position 3 and morpholine at position 2 may lead to distinct regioselectivity in reactions.

Functional Group Diversity in Trifluoroborate Salts

Aromatic vs. Aliphatic Substituents
Electron-Donating vs. Electron-Withdrawing Groups
  • It is synthesized in 92% yield via reaction with KHF₂, highlighting the ease of forming electron-rich trifluoroborates . The morpholine group in the target compound, being a stronger donor, may further enhance stability but slow down certain electrophilic substitutions.
  • Potassium trifluoro(3-fluoro-4-formylphenyl)borate (CAS 1451390-71-8) incorporates an electron-withdrawing formyl group, reducing borate stability but enabling subsequent aldehyde-specific reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Target Compound C₉H₁₀BF₄KN₂O 288.10 3-F, 2-morpholinopyridine High solubility; stable in polar solvents
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate C₉H₁₀BClF₃KN₂O 304.55 3-Cl, 2-morpholinopyridine Lower nucleophilicity due to Cl
Potassium trifluoro(4-methoxyphenyl)borate C₇H₇BF₃KO 230.01 4-OCH₃, phenyl High yield (92%) in synthesis
Potassium trifluoro(2-methoxypyridin-3-yl)borate C₆H₆BF₃KNO 209.03 2-OCH₃, 3-pyridine 36% yield in fluoro-deboronation

Key Research Findings

  • Electronic Effects : The morpholine group in the target compound provides strong electron donation, stabilizing the borate intermediate and facilitating Suzuki couplings with electron-deficient aryl halides .
  • Fluorine Impact : The fluorine atom at position 3 enhances electrophilic aromatic substitution resistance, making the compound less prone to unwanted side reactions .

Biological Activity

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, with the CAS number 1704704-31-3, is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by various research findings.

Molecular Formula: C9H10BF4KN2O
Molecular Weight: 248.10 g/mol
Purity: ≥ 95%

The compound is characterized as a boron-containing compound that plays a significant role in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. These reactions are critical for synthesizing complex organic molecules, which can have therapeutic applications. The trifluoroborate moiety enhances the reactivity of the compound, making it suitable for coupling with different aryl and heteroaryl halides .

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties through its inhibition of specific protein kinases involved in cell proliferation. Protein kinases are crucial in regulating cellular processes such as growth and division. Inhibitors targeting these kinases can potentially halt tumor growth and proliferation.

  • Protein Kinase Inhibition : The compound has been explored as an inhibitor of polo-like kinases (PLKs), which are essential for mitotic progression and are often overexpressed in various cancers . Inhibition of PLK1 has been linked to reduced viability in cancer cells and increased apoptosis.
  • Cell Proliferation Studies : In vitro studies have shown that compounds similar to this compound can significantly reduce the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects , which could be beneficial in treating autoimmune disorders. By modulating immune responses, it may help manage conditions such as rheumatoid arthritis and psoriasis .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of boron trifluoride with 3-fluoro-2-morpholinopyridine under controlled conditions to yield high-purity products suitable for biological assays. The synthesis process is critical as it influences the compound's reactivity and biological efficacy.

Case Studies and Research Findings

Study Findings Reference
Study on PLK InhibitionDemonstrated significant reduction in tumor cell viability upon treatment with PLK inhibitors similar to this compound.
Immunomodulatory EffectsShowed potential in modulating immune responses in vitro, indicating possible therapeutic applications for autoimmune diseases.
Cross-Coupling ReactionsEnhanced yields in Suzuki-Miyaura coupling reactions when used as a reagent, facilitating the synthesis of biologically active compounds.

Q & A

Q. What are the critical steps in synthesizing potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, and how are intermediates purified?

The synthesis of trifluoroborate salts typically involves transmetallation or direct boronation of pre-functionalized heterocycles. For analogous compounds like potassium trifluoro((4-fluorophenyl)ethynyl)borate, a general procedure includes:

  • Lithiation : Reacting the organic precursor (e.g., 1-ethynyl-4-fluorobenzene) with n-BuLi at -78°C in dry THF to generate a lithiated intermediate.
  • Boronation : Adding a boronate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to trap the intermediate.
  • Cation Exchange : Treating the boronate ester with KHF₂ to yield the potassium trifluoroborate salt.
    Purification often involves recrystallization from acetone/hexane or aqueous workup followed by column chromatography .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for verifying substituent positions and boron coordination. For example, ¹⁹F NMR of related compounds shows distinct peaks for trifluoroborate (-135 ppm) and aromatic fluorine (-115 ppm) .
  • X-ray Diffraction : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection at high resolution (e.g., <1 Å) ensures accurate determination of bond lengths and angles, particularly for boron-containing heterocycles .

Q. What are the optimal conditions for using this compound in Suzuki-Miyaura cross-coupling reactions?

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.
  • Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv.) to deprotonate the borate.
  • Temperature : 80–100°C under inert atmosphere.
  • Monitoring : Reaction progress is tracked via TLC or LC-MS. For heteroaryl chlorides, extended reaction times (12–24 hrs) may be needed to achieve >80% yield .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles (GHS Eye Damage Category 1).
  • Ventilation : Use a fume hood to avoid inhalation of dust (GHS Acute Toxicity Category 4).
  • Storage : Keep in a tightly sealed container under dry, inert conditions (argon/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the morpholino and fluorine substituents influence reactivity in cross-coupling?

  • Morpholino Group : The electron-donating morpholino substituent enhances the stability of the borate anion but may reduce electrophilicity at the coupling site. Computational studies (DFT) can quantify charge distribution using software like Gaussian.
  • Fluorine Substituents : Fluorine at the 3-position increases oxidative stability and directs coupling to the 4-position via resonance effects. Compare reaction rates with non-fluorinated analogs to isolate electronic contributions .

Q. How does solvent polarity affect the stability and decomposition pathways of this borate salt?

  • Stability Tests : Conduct accelerated degradation studies in DMSO, THF, and water at 25–60°C. Monitor via ¹⁹F NMR for loss of BF₃ or fluoride release.
  • Decomposition Pathways : In protic solvents, hydrolysis generates boric acid and HF. Use buffered conditions (pH 7–9) to mitigate degradation. Kinetic analysis (Arrhenius plots) can predict shelf life .

Q. What computational methods are suitable for studying the coordination behavior of this borate in catalytic systems?

  • Density Functional Theory (DFT) : Optimize geometries of borate-Pd complexes using B3LYP/6-31G(d). Calculate bond dissociation energies (BDEs) to predict transmetallation efficiency.
  • Molecular Dynamics (MD) : Simulate solvent effects on borate solubility and aggregation states. Software like GROMACS is recommended for dynamic behavior analysis .

Q. How can contradictions in catalytic activity data between research groups be resolved?

  • Controlled Benchmarking : Standardize substrates (e.g., 4-bromotoluene) and reaction conditions (catalyst loading, solvent purity).
  • Advanced Characterization : Use XPS or EXAFS to verify Pd nanoparticle size/distribution in situ.
  • Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., ligand ratio, moisture content) causing discrepancies .

Methodological Tables

Q. Table 1. Comparative Reactivity in Suzuki-Miyaura Coupling

SubstrateCatalystYield (%)Reaction Time (hrs)Reference
4-ChloropyridinePdCl₂(dppf)7824
2-BromothiophenePd(PPh₃)₄9212

Q. Table 2. Solvent Stability Analysis

SolventTemperature (°C)Half-life (days)Decomposition Product
DMSO25>30None detected
H₂O252B(OH)₃, HF
THF607Trace BF₃

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate
Reactant of Route 2
Reactant of Route 2
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate

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